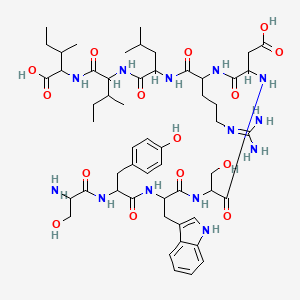
H-DL-Ser-DL-Tyr-DL-Trp-DL-Ser-DL-Asp-DL-Arg-DL-Leu-DL-xiIle-DL-xiIle-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “H-DL-Ser-DL-Tyr-DL-Trp-DL-Ser-DL-Asp-DL-Arg-DL-Leu-DL-xiIle-DL-xiIle-OH” is a synthetic peptide composed of a sequence of amino acids Each amino acid in the sequence is in its DL form, indicating that it contains both D- and L- enantiomers
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “H-DL-Ser-DL-Tyr-DL-Trp-DL-Ser-DL-Asp-DL-Arg-DL-Leu-DL-xiIle-DL-xiIle-OH” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: Each amino acid is coupled to the resin-bound peptide chain using a coupling reagent such as HBTU or DIC.
Deprotection: The protecting group on the amino acid’s amine group is removed, typically using a solution of TFA.
Cleavage: The completed peptide is cleaved from the resin using a strong acid like HF or TFA.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). Automation and optimization of reaction conditions, such as temperature, pH, and solvent composition, are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The oxidation of amino acid side chains, such as the hydroxyl group of serine or the indole ring of tryptophan.
Reduction: Reduction of disulfide bonds if present.
Substitution: Nucleophilic substitution reactions involving amino acid side chains.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reducing agents such as DTT or TCEP.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products of these reactions depend on the specific amino acids involved and the reaction conditions. For example, oxidation of tryptophan can lead to the formation of kynurenine.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this peptide can be used as a model compound for studying peptide synthesis, folding, and stability. It can also serve as a substrate for enzymatic reactions.
Biology
In biological research, this peptide may be used to study protein-protein interactions, receptor binding, and cellular uptake mechanisms.
Medicine
In medicine, this peptide could be explored for its potential therapeutic applications, such as in drug delivery systems or as a therapeutic agent itself.
Industry
In the industrial sector, this peptide might be used in the development of new materials or as a component in biochemical assays.
Wirkmechanismus
The mechanism of action of this peptide depends on its specific sequence and structure. It may interact with molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include signal transduction, gene expression regulation, or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- H-DL-Ser-DL-Tyr-DL-Trp-DL-Ser-DL-Asp-DL-Arg-DL-Leu-DL-xiThr-DL-xiIle-OH
- H-DL-Ser-DL-Tyr-DL-Trp-DL-Ser-DL-Asp-DL-Arg-DL-Leu-DL-xiVal-DL-xiIle-OH
Uniqueness
The uniqueness of “H-DL-Ser-DL-Tyr-DL-Trp-DL-Ser-DL-Asp-DL-Arg-DL-Leu-DL-xiIle-DL-xiIle-OH” lies in its specific sequence of amino acids, which may confer unique biological activities or chemical properties compared to similar peptides.
Eigenschaften
Molekularformel |
C54H81N13O15 |
|---|---|
Molekulargewicht |
1152.3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















